2-(4-ethynylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-ethynylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN. It is a hydrochloride salt of 2-(4-ethynylphenyl)ethan-1-amine, which is characterized by the presence of an ethynyl group attached to a phenyl ring, and an amine group attached to an ethyl chain. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(4-ethynylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and ethylamine.
Reaction Conditions: The key step involves the reaction of 4-ethynylbenzaldehyde with ethylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(4-ethynylphenyl)ethan-1-amine.
Chemical Reactions Analysis
2-(4-ethynylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted phenyl derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Scientific Research Applications
2-(4-ethynylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate the interactions of amine-containing compounds with biological targets.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(4-ethynylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(4-ethynylphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
2-(2-ethynylphenyl)ethan-1-amine hydrochloride: This compound has the ethynyl group attached to the ortho position of the phenyl ring, leading to different reactivity and biological activity.
(1R)-1-(4-ethynylphenyl)ethan-1-amine hydrochloride: This enantiomeric compound has a chiral center, which can result in different interactions with biological targets.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2490431-87-1 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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